tert-butyl N-{3-formylspiro[3.3]heptan-1-yl}carbamate
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Overview
Description
tert-butyl N-{3-formylspiro[3.3]heptan-1-yl}carbamate is a compound with a unique spirocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-formylspiro[3.3]heptan-3-yl)carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate under specific conditions. The reaction often requires a catalyst and may be carried out under inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{3-formylspiro[3.3]heptan-1-yl}carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the formyl group to an alcohol or other functional groups.
Substitution: This reaction can replace the formyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
tert-butyl N-{3-formylspiro[3.3]heptan-1-yl}carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(2-formylspiro[3.3]heptan-2-yl)carbamate: Similar in structure but with the formyl group at a different position.
Tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate: Contains an azaspiro group instead of a formyl group.
Tert-butyl N-(1-hydroxyspiro[3.3]heptan-2-yl)carbamate: Contains a hydroxy group instead of a formyl group.
Uniqueness
tert-butyl N-{3-formylspiro[3.3]heptan-1-yl}carbamate is unique due to its specific spirocyclic structure and the position of the formyl group. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-(1-formylspiro[3.3]heptan-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-10-7-9(8-15)13(10)5-4-6-13/h8-10H,4-7H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSAJKNPUKQVRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C12CCC2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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